1-(2-Phenylethyl)spiro[pyrrolidine-3,9'-xanthene]
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Overview
Description
1-(2-Phenylethyl)spiro[pyrrolidine-3,9’-xanthene] is a spirocyclic compound characterized by its unique structure where two rings share a single atom. This compound belongs to the class of spiro-heterocycles, which have gained significant attention in medicinal chemistry due to their promising biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenylethyl)spiro[pyrrolidine-3,9’-xanthene] typically involves the condensation of isatins and 1,3-cyclohexanedione in the presence of a catalytic amount of magnesium perchlorate at 80°C in a 50% aqueous ethanol medium . This method is efficient and yields high purity products.
Industrial Production Methods
While specific industrial production methods for 1-(2-Phenylethyl)spiro[pyrrolidine-3,9’-xanthene] are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-Phenylethyl)spiro[pyrrolidine-3,9’-xanthene] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace functional groups on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2-Phenylethyl)spiro[pyrrolidine-3,9’-xanthene] has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of materials with specific properties, such as photochromic materials.
Mechanism of Action
The mechanism of action of 1-(2-Phenylethyl)spiro[pyrrolidine-3,9’-xanthene] involves its interaction with molecular targets through its spirocyclic structure. The rigidity of the spirocyclic system reduces conformational entropy, enhancing its binding affinity to biological targets. This compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Spiro-azetidin-2-one derivatives
- Spiro[indoline-3,9’-xanthene]trione derivatives
- Spiro[indeno[2,1-c]pyridazine-9,4’-pyran] derivatives
Uniqueness
1-(2-Phenylethyl)spiro[pyrrolidine-3,9’-xanthene] stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties.
Properties
CAS No. |
648928-58-9 |
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Molecular Formula |
C24H23NO |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
1-(2-phenylethyl)spiro[pyrrolidine-3,9'-xanthene] |
InChI |
InChI=1S/C24H23NO/c1-2-8-19(9-3-1)14-16-25-17-15-24(18-25)20-10-4-6-12-22(20)26-23-13-7-5-11-21(23)24/h1-13H,14-18H2 |
InChI Key |
XILBBVBCGBLOSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC12C3=CC=CC=C3OC4=CC=CC=C24)CCC5=CC=CC=C5 |
Origin of Product |
United States |
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